4-{[1-(3,5-Dimethyl-1,2-oxazole-4-carbonyl)piperidin-4-yl]methoxy}-6-phenylpyrimidine
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Overview
Description
4-{[1-(3,5-Dimethyl-1,2-oxazole-4-carbonyl)piperidin-4-yl]methoxy}-6-phenylpyrimidine is a complex organic compound that features a unique combination of functional groups, including an oxazole ring, a piperidine ring, and a pyrimidine ring. This compound is of significant interest in the fields of medicinal chemistry and drug discovery due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[1-(3,5-Dimethyl-1,2-oxazole-4-carbonyl)piperidin-4-yl]methoxy}-6-phenylpyrimidine typically involves multiple steps, starting with the preparation of the oxazole and piperidine intermediates. The oxazole ring can be synthesized using metal-free synthetic routes, such as the (3 + 2) cycloaddition reaction, which employs Cu(I) or Ru(II) as catalysts . The piperidine ring is often introduced through a nucleophilic substitution reaction involving piperidine and an appropriate leaving group.
The final step involves the coupling of the oxazole and piperidine intermediates with the pyrimidine ring. This can be achieved through a palladium-catalyzed cross-coupling reaction, which provides high regioselectivity and yields .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes to ensure scalability and cost-effectiveness. This includes using readily available starting materials, minimizing the number of reaction steps, and employing efficient purification techniques. The use of continuous flow reactors and automated synthesis platforms can further enhance the production efficiency.
Chemical Reactions Analysis
Types of Reactions
4-{[1-(3,5-Dimethyl-1,2-oxazole-4-carbonyl)piperidin-4-yl]methoxy}-6-phenylpyrimidine can undergo various chemical reactions, including:
Oxidation: The oxazole ring can be oxidized to form oxazolone derivatives.
Reduction: The piperidine ring can be reduced to form piperidine derivatives.
Substitution: The phenyl group on the pyrimidine ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br₂) and nitric acid (HNO₃).
Major Products
Oxidation: Oxazolone derivatives.
Reduction: Piperidine derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
4-{[1-(3,5-Dimethyl-1,2-oxazole-4-carbonyl)piperidin-4-yl]methoxy}-6-phenylpyrimidine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{[1-(3,5-Dimethyl-1,2-oxazole-4-carbonyl)piperidin-4-yl]methoxy}-6-phenylpyrimidine involves its interaction with specific molecular targets and pathways. The oxazole ring is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects . The piperidine ring can enhance the compound’s binding affinity and selectivity, while the pyrimidine ring can contribute to its overall stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
4,5-Dimethyl-2-isobutyloxazole: Shares the oxazole ring but lacks the piperidine and pyrimidine rings.
Oxazole, 4,5-dimethyl-: Similar oxazole structure but different substituents.
Imidazole derivatives: Similar heterocyclic structure but different nitrogen positioning.
Uniqueness
4-{[1-(3,5-Dimethyl-1,2-oxazole-4-carbonyl)piperidin-4-yl]methoxy}-6-phenylpyrimidine is unique due to its combination of three distinct functional groups, which confer a wide range of chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
(3,5-dimethyl-1,2-oxazol-4-yl)-[4-[(6-phenylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O3/c1-15-21(16(2)29-25-15)22(27)26-10-8-17(9-11-26)13-28-20-12-19(23-14-24-20)18-6-4-3-5-7-18/h3-7,12,14,17H,8-11,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDVKORAQBOXPJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)N2CCC(CC2)COC3=NC=NC(=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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